molecular formula C14H13F3N2O B2722135 (1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(6-(trifluoromethyl)pyridin-3-yl)methanone CAS No. 1705998-41-9

(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(6-(trifluoromethyl)pyridin-3-yl)methanone

Cat. No. B2722135
CAS RN: 1705998-41-9
M. Wt: 282.266
InChI Key: ZSSLOFVURYPVEA-UHFFFAOYSA-N
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Description

(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(6-(trifluoromethyl)pyridin-3-yl)methanone is a useful research compound. Its molecular formula is C14H13F3N2O and its molecular weight is 282.266. The purity is usually 95%.
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Scientific Research Applications

Cycloaddition and Molecular Transformation

  • Cycloaddition Reactions : The compound has been explored for its role in cycloaddition reactions, notably in the formation of triazoline adducts which subsequently form complex methanones through the loss of molecular nitrogen. This process highlights the compound's utility in synthesizing heteroaryl methanones with potential biological activities (Zanirato, 2002).

Synthesis of Tropones and Other Cyclic Compounds

  • Tropones Synthesis : Investigations into the synthesis of 2-alkoxy-3-hydroxytropones from related oxabicyclo compounds have demonstrated the compound's relevance in creating structurally diverse cyclic compounds with potential therapeutic applications (Zinser, Henkel, & Föhlisch, 2004).

Applications in Stereoselective Synthesis

  • Stereoselective Metabolite Synthesis : The chemical's structural framework has been utilized in the stereoselective synthesis of active metabolites of potent kinase inhibitors, showcasing its importance in the development of pharmaceutical compounds (Chen et al., 2010).

Bridged Heterocyclic Compounds Synthesis

  • Bridged Heterocyclic Compounds : The compound and its derivatives have been explored for their ability to undergo reactions leading to the synthesis of tricyclic and bridged heterocyclic compounds, indicating its versatility in organic synthesis (Waly & el-Ablack, 2015).

Nitrogen Insertion and Molecular Docking

  • Nitrogen Insertion Photochemistry : Studies have also delved into the photochemical nitrogen insertion into related bicyclic compounds, offering insights into novel photoinduced molecular transformations that could be applicable in synthesizing nitrogen-containing heterocycles (Suginome, Furukawa, & Orito, 1991).

Antimicrobial and Anticancer Agents

  • Antimicrobial and Anticancer Applications : Synthesis and characterization of novel derivatives have shown potential antibacterial and anticancer activities, underlining the compound's significance in the development of new therapeutic agents (Katariya, Vennapu, & Shah, 2021).

properties

IUPAC Name

8-azabicyclo[3.2.1]oct-2-en-8-yl-[6-(trifluoromethyl)pyridin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F3N2O/c15-14(16,17)12-7-4-9(8-18-12)13(20)19-10-2-1-3-11(19)6-5-10/h1-2,4,7-8,10-11H,3,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSSLOFVURYPVEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C=CCC1N2C(=O)C3=CN=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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